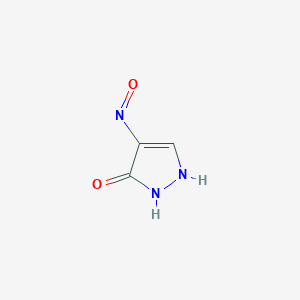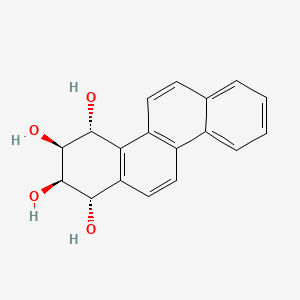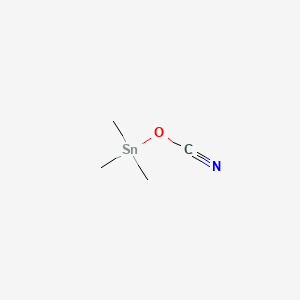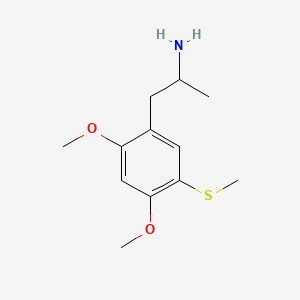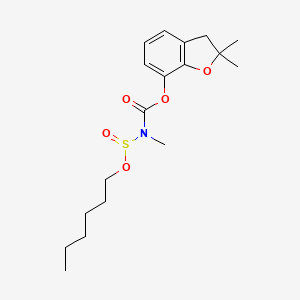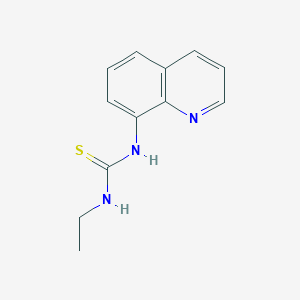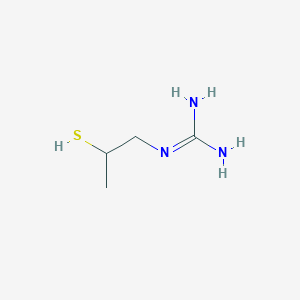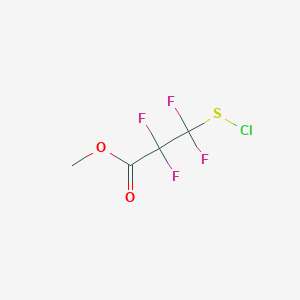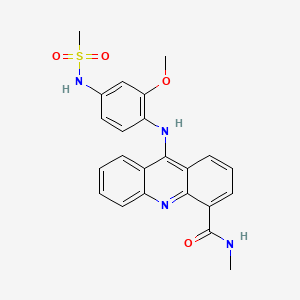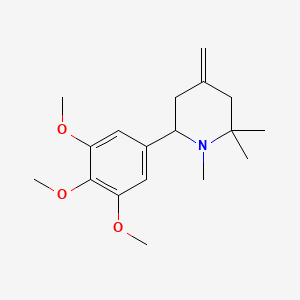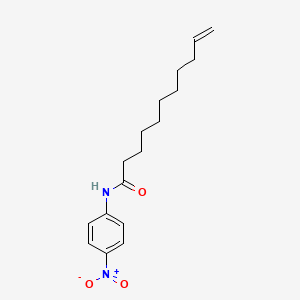![molecular formula C34H24CrN8O6.C13H29N.H<br>C47H54CrN9O6 B14447920 Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine CAS No. 73297-13-9](/img/structure/B14447920.png)
Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine is a complex organic compound that contains a chromium ion coordinated with various organic ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine involves multiple steps. The initial step typically includes the preparation of the ligand, 2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate, through a diazotization reaction followed by coupling with a benzoate derivative. The chromium ion is then introduced through a complexation reaction with the ligand under controlled pH and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligand exchange reactions can occur, where the coordinated ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Ligand exchange reactions often require the presence of competing ligands such as chloride or sulfate ions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(II) species .
Wissenschaftliche Forschungsanwendungen
Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological systems.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine involves its ability to coordinate with various molecular targets. The chromium ion can interact with biological molecules, altering their structure and function. This interaction can affect enzymatic activity and cellular processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromium(3+),3-(2-ethylhexoxy)propan-1-amine,hydron,2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate: Similar in structure but with different alkyl substituents.
Chromate (1-),bis (2- ((3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoate (2-)),sodium: Contains similar azo and benzoate groups but different metal coordination.
Uniqueness
Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine is unique due to its specific combination of ligands and the presence of a tridecan-1-amine group, which imparts distinct chemical and physical properties compared to other chromium complexes .
Eigenschaften
CAS-Nummer |
73297-13-9 |
|---|---|
Molekularformel |
C34H24CrN8O6.C13H29N.H C47H54CrN9O6 |
Molekulargewicht |
893.0 g/mol |
IUPAC-Name |
chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine |
InChI |
InChI=1S/2C17H14N4O3.C13H29N.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;1-2-3-4-5-6-7-8-9-10-11-12-13-14;/h2*2-10,22H,1H3,(H,23,24);2-14H2,1H3;/q;;;+3/p-3 |
InChI-Schlüssel |
YROHIKGNXUDHLT-UHFFFAOYSA-K |
Kanonische SMILES |
[H+].CCCCCCCCCCCCCN.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


